Cas no 2470439-64-4 (5-bromo-3,4-dimethylthiophene-2-carboxylic acid)

5-Bromo-3,4-dimethylthiophene-2-carboxylic acid is a heterocyclic carboxylic acid derivative featuring a brominated thiophene core with methyl substituents at the 3- and 4-positions. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. The bromine atom enhances reactivity for further functionalization via cross-coupling reactions, while the carboxylic acid group allows for derivatization into esters, amides, or other derivatives. Its well-defined structure and high purity make it suitable for precise applications in medicinal chemistry and material science. The compound’s stability and compatibility with diverse reaction conditions underscore its utility in synthetic workflows.
5-bromo-3,4-dimethylthiophene-2-carboxylic acid structure
2470439-64-4 structure
商品名:5-bromo-3,4-dimethylthiophene-2-carboxylic acid
CAS番号:2470439-64-4
MF:C7H7BrO2S
メガワット:235.098280191422
CID:6085455
PubChem ID:153924293

5-bromo-3,4-dimethylthiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-bromo-3,4-dimethylthiophene-2-carboxylic acid
    • 5-Bromo-3,4-dimethyl-2-thiophenecarboxylic acid
    • 2470439-64-4
    • EN300-22901802
    • CC1=C(SC(=C1C)Br)C(=O)O
    • インチ: 1S/C7H7BrO2S/c1-3-4(2)6(8)11-5(3)7(9)10/h1-2H3,(H,9,10)
    • InChIKey: IPOMBKBSYAUUQJ-UHFFFAOYSA-N
    • ほほえんだ: C(C1SC(Br)=C(C)C=1C)(=O)O

計算された属性

  • せいみつぶんしりょう: 233.93501g/mol
  • どういたいしつりょう: 233.93501g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 174
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 65.5Ų

5-bromo-3,4-dimethylthiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-22901802-10.0g
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
10.0g
$4545.0 2024-06-20
Aaron
AR0289B3-1g
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
1g
$1479.00 2025-02-15
Aaron
AR0289B3-250mg
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
250mg
$746.00 2025-02-15
Aaron
AR0289B3-100mg
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
100mg
$529.00 2025-02-15
1PlusChem
1P02892R-10g
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
10g
$5680.00 2024-05-21
Aaron
AR0289B3-500mg
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
500mg
$1158.00 2025-02-15
1PlusChem
1P02892R-50mg
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
50mg
$354.00 2024-05-21
Enamine
EN300-22901802-5.0g
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
5.0g
$3065.0 2024-06-20
Enamine
EN300-22901802-0.05g
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
0.05g
$245.0 2024-06-20
Enamine
EN300-22901802-1.0g
5-bromo-3,4-dimethylthiophene-2-carboxylic acid
2470439-64-4 95%
1.0g
$1057.0 2024-06-20

5-bromo-3,4-dimethylthiophene-2-carboxylic acid 関連文献

5-bromo-3,4-dimethylthiophene-2-carboxylic acidに関する追加情報

5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid: A Comprehensive Overview

5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid, with the CAS number 2470439-64-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of thiophene derivatives, which are widely studied due to their unique electronic properties and potential applications in various industries. The molecule consists of a thiophene ring substituted with a bromine atom at position 5 and methyl groups at positions 3 and 4, along with a carboxylic acid group at position 2. These substituents impart distinct chemical and physical properties to the compound, making it a valuable material for research and development.

The synthesis of 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid typically involves multi-step organic reactions, including Friedel-Crafts alkylation, bromination, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of thiophene derivatives, which has significantly contributed to the scalability of this compound's production. Researchers have also explored green chemistry approaches to minimize environmental impact during the synthesis process.

One of the most notable applications of 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid is in the field of materials science, particularly in the development of advanced materials such as conductive polymers and organic semiconductors. The thiophene ring's conjugated system allows for efficient charge transport, making this compound a promising candidate for use in organic electronics. Recent studies have demonstrated its potential as a building block for high-performance organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). The bromine substituent at position 5 plays a critical role in modulating the electronic properties of the molecule, enhancing its compatibility with various device architectures.

In addition to its electronic applications, 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid has shown promise in medicinal chemistry. The carboxylic acid group at position 2 can be readily functionalized to create bioactive derivatives with potential therapeutic applications. For instance, researchers have investigated its derivatives as inhibitors of certain enzymes associated with neurodegenerative diseases. The methyl groups at positions 3 and 4 contribute to the molecule's lipophilicity, which is an important factor in drug design for improving bioavailability.

The study of 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid has also extended into the realm of supramolecular chemistry. Its ability to form self-assembled structures through non-covalent interactions has been explored for applications in nanotechnology and drug delivery systems. Recent research has focused on utilizing its amphiphilic nature to create vesicles and micelles that can encapsulate hydrophobic drugs, enhancing their solubility and targeting efficiency.

The environmental impact of 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid has also been a topic of interest. Researchers have evaluated its biodegradability and toxicity under various conditions to ensure its safe handling and disposal. Studies have shown that under aerobic conditions, the compound undergoes microbial degradation through oxidative pathways, reducing its persistence in the environment.

In conclusion, 5-Bromo-3,4-Dimethylthiophene-2-Carboxylic Acid, with CAS number 2470439-64-4, is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure enables it to serve as a valuable building block in organic synthesis, materials science, medicinal chemistry, and supramolecular chemistry. Ongoing research continues to uncover new potentials for this compound, solidifying its importance in both academic and industrial settings.

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